3-methyl-N-(4-{[2-(propanoylcarbamothioyl)hydrazinyl]carbonyl}phenyl)butanamide
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Overview
Description
4-(3-METHYLBUTANAMIDO)-N-[(PROPANAMIDOMETHANETHIOYL)AMINO]BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core with specific functional groups that contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-METHYLBUTANAMIDO)-N-[(PROPANAMIDOMETHANETHIOYL)AMINO]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of 3-Methylbutanamide: This can be achieved by reacting 3-methylbutanoic acid with ammonia or an amine under appropriate conditions.
Preparation of Propanamidomethanethioyl Intermediate: This intermediate can be synthesized by reacting propanamide with a thiol reagent, such as methanethiol, under suitable conditions.
Coupling Reaction: The final step involves coupling the 3-methylbutanamide and propanamidomethanethioyl intermediates with a benzamide derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-METHYLBUTANAMIDO)-N-[(PROPANAMIDOMETHANETHIOYL)AMINO]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide or thiol groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
4-(3-METHYLBUTANAMIDO)-N-[(PROPANAMIDOMETHANETHIOYL)AMINO]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(3-METHYLBUTANAMIDO)-N-[(PROPANAMIDOMETHANETHIOYL)AMINO]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-{[(3-Methylbutanamido)methanethioyl]amino}benzamide: A structurally similar compound with comparable functional groups.
3-Methyl-4-(3-methylbutanamido)benzoic acid: Another related compound with a similar core structure but different functional groups.
Uniqueness
4-(3-METHYLBUTANAMIDO)-N-[(PROPANAMIDOMETHANETHIOYL)AMINO]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C16H22N4O3S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-methyl-N-[4-[(propanoylcarbamothioylamino)carbamoyl]phenyl]butanamide |
InChI |
InChI=1S/C16H22N4O3S/c1-4-13(21)18-16(24)20-19-15(23)11-5-7-12(8-6-11)17-14(22)9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,17,22)(H,19,23)(H2,18,20,21,24) |
InChI Key |
QOBIBLKKBDXDHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(=S)NNC(=O)C1=CC=C(C=C1)NC(=O)CC(C)C |
Origin of Product |
United States |
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